28-Norbrassinolide

Beschreibung

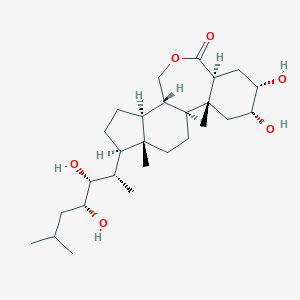

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNLSQRTIXIHGW-BNYRCUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551143 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77736-43-7 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

28-Norbrassinolide biosynthesis pathway in Arabidopsis

An In-Depth Technical Guide to the 28-Norbrassinolide Biosynthesis Pathway in Arabidopsis thaliana

Abstract

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal hormones essential for a wide array of physiological processes in plants, including cell elongation, division, and responses to environmental stress[1]. While the C28 brassinosteroid, brassinolide, is often considered the most active form, plants synthesize a spectrum of related molecules. This guide provides a detailed technical overview of the biosynthesis of C27 brassinosteroids in the model organism Arabidopsis thaliana, focusing on the pathway leading to 28-norcastasterone. Contrary to pathways in other species, evidence suggests that in Arabidopsis, the final conversion to 28-norbrassinolide does not readily occur; instead, 28-norcastasterone represents a key metabolic endpoint and a crucial precursor for C28-brassinosteroid synthesis. We will explore the enzymatic steps, key genes, regulatory mechanisms, and validated experimental protocols for studying this pathway.

Introduction to C27 Brassinosteroid Biosynthesis

The biosynthesis of brassinosteroids is a complex, networked process originating from plant sterols[2]. While the C28 pathway starting from campesterol is well-characterized, the C27 pathway, which begins with cholesterol, is also physiologically significant. In Arabidopsis, this pathway proceeds via a series of oxidation and reduction reactions catalyzed by enzymes largely shared with the C28 pathway[1][3].

A critical finding in Arabidopsis is that the C27 pathway operates predominantly through a "late C-6 oxidation" route. The alternative "early C-6 oxidation" pathway is interrupted, as the intermediate cholestanol can be converted to 6-oxocholestanol, but no subsequent metabolites have been detected[2][3][4]. The primary product of this pathway is 28-norcastasterone, a biologically active C27-BR. The final Baeyer-Villiger oxidation step to produce 28-norbrassinolide, analogous to the conversion of castasterone to brassinolide, appears to be absent or highly inefficient in Arabidopsis[2][5]. Instead, 28-norcastasterone can be C-24 methylated to produce castasterone, thereby feeding into the C28-BR pool[4].

The Core Biosynthetic Pathway: Cholesterol to 28-Norcastasterone

The synthesis of 28-norcastasterone from cholesterol in Arabidopsis is a multi-step process localized in the endoplasmic reticulum. The established sequence is detailed below[1][3].

Caption: The 28-Norcastasterone biosynthesis pathway in Arabidopsis.

Key Enzymatic Steps:

-

5α-reduction: Cholesterol is converted to cholestanol. This reaction is catalyzed by DET2 , a steroid 5α-reductase. Genetic studies using the det2 mutant, which is deficient in BRs, confirmed that it cannot convert cholesterol to cholestanol, validating this initial step[1][3].

-

C-22 Hydroxylation: Cholestanol is hydroxylated at the C-22 position to form 6-deoxo-28-norcathasterone (6-deoxo-28-norCT). This rate-limiting step is catalyzed by the cytochrome P450 enzyme DWF4 (CYP90B1) . The dwarf phenotype of dwf4 mutants is rescued by applying downstream intermediates of the pathway, confirming the enzyme's position[1][3].

-

Further Oxidations & Reductions: A series of subsequent conversions, including C-23 hydroxylation and C-3 oxidation/reduction, are catalyzed by enzymes like CPD (CYP90A1) . These steps convert 6-deoxo-28-norCT through several intermediates: 6-deoxo-28-norteasterone (6-deoxo-28-norTE), 6-deoxo-28-nor-3-dehydroteasterone (6-deoxo-28-nor-3-DHT), 6-deoxo-28-nortyphasterol (6-deoxo-28-norTY), and finally 6-deoxo-28-norcastasterone (6-deoxo-28-norCS)[3].

-

C-6 Oxidation: The final step is the oxidation at the C-6 position of 6-deoxo-28-norCS to yield 28-norcastasterone (28-norCS) . This reaction is mediated by the cytochrome P450 oxidases CYP85A1 and CYP85A2 . Biochemical assays have demonstrated that CYP85A2 is significantly more efficient at catalyzing this reaction for C27 substrates compared to CYP85A1[2][3][4].

Key Genes and Enzymes

The integrity of the 28-norbrassinolide pathway relies on a conserved set of enzymes, primarily from the cytochrome P450 superfamily.

| Gene Name | Enzyme Name | Enzyme Class | Key Reaction Step | Mutant Phenotype |

| DET2 | De-etiolated 2 | Steroid 5α-reductase | Cholesterol → Cholestanol | Severe dwarfism, dark green leaves, reduced fertility |

| DWF4 | Dwarf 4 (CYP90B1) | Cytochrome P450 | Cholestanol → 6-deoxo-28-norCT (C-22 Hydroxylation) | Severe dwarfism, delayed flowering, compact rosette |

| CPD | Constitutive Photomorphogenesis and Dwarfism (CYP90A1) | Cytochrome P450 | C-23 Hydroxylation & C-3 Oxidation | Dwarfism, short hypocotyls, epinastic leaves |

| CYP85A1 | BR6OX1 | Cytochrome P450 | 6-deoxo-28-norCS → 28-norCS (C-6 Oxidation) | Mild dwarfism (redundant with CYP85A2) |

| CYP85A2 | BR6OX2 | Cytochrome P450 | 6-deoxo-28-norCS → 28-norCS (Primary C-6 Oxidase) | More severe dwarfism than cyp85a1 |

Data synthesized from multiple sources, including[3][4].

Regulation of the Pathway

BR biosynthesis is tightly regulated to maintain hormonal homeostasis. The primary mechanism is transcriptional feedback inhibition .

When active BRs (like castasterone) bind to the cell surface receptor BRI1, a signaling cascade is initiated that leads to the dephosphorylation and activation of the transcription factors BZR1 and BES1. These transcription factors then enter the nucleus and bind to the promoters of BR biosynthetic genes, such as DWF4 and CPD, repressing their expression. This creates a negative feedback loop that downregulates BR production when levels are high.

Conversely, BR-insensitive mutants like bri1 cannot perceive the hormonal signal. As a result, this feedback inhibition is lost, leading to the overexpression of biosynthetic genes and a massive accumulation of downstream BRs. This phenomenon makes bri1 mutants a valuable tool for metabolic studies, as the increased flux through the pathway makes it easier to detect and quantify intermediates.

Experimental Methodologies

Studying the 28-norbrassinolide pathway requires a combination of genetic, biochemical, and molecular biology techniques.

Workflow for Quantification of C27 Brassinosteroids by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying BRs due to its high sensitivity and specificity.

Caption: A typical workflow for brassinosteroid quantification.

Detailed Protocol: GC-MS Quantification

Causality Behind Protocol Choices:

-

Internal Standards: Deuterium-labeled internal standards are chemically identical to the analyte but have a higher mass. They are added at the very beginning to account for sample loss during the multi-step extraction and purification process, ensuring accurate quantification.

-

Boronate Affinity Chromatography: This is a highly specific purification step. The boronic acid resin forms a covalent bond with the cis-diol groups present in the side chain of most active BRs, allowing them to be selectively captured while impurities are washed away.

-

Derivatization: BRs are not volatile enough for GC analysis. Derivatization with methaneboronic acid (protects the 22,23-diol) and a silylating agent like MSTFA (protects the 2,3-diol and other hydroxyls) increases their volatility and thermal stability, enabling them to travel through the GC column.

Step-by-Step Methodology:

-

Sample Preparation: Flash-freeze 5-10 g of Arabidopsis tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add the powdered tissue to a solution of 80% acetonitrile containing a known amount of deuterated internal standards (e.g., D6-labeled 28-norcastasterone). Incubate overnight at 4°C with gentle agitation.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 20 minutes. Collect the supernatant.

-

Initial Cleanup: Pass the supernatant through a C18 SPE cartridge to remove highly polar impurities. Elute with 80% acetonitrile.

-

Affinity Purification: Evaporate the eluate to dryness. Re-dissolve in a suitable solvent (e.g., pyridine) and apply to a boronate affinity gel column. Wash the column extensively to remove non-BR compounds. Elute the BRs with an acidic solvent (e.g., acetic acid in methanol).

-

Derivatization: Evaporate the purified BR fraction to dryness under a stream of nitrogen. Add 20 µL of methaneboronic acid in pyridine and heat at 80°C for 30 minutes. Evaporate to dryness again. Add 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 80°C for 30 minutes.

-

GC-MS Analysis: Inject 1-2 µL of the derivatized sample into a GC-MS system. Use a non-polar capillary column (e.g., DB-5). Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each target BR and its corresponding internal standard.

-

Quantification: Calculate the peak area ratio of the endogenous BR to its deuterated internal standard. Determine the absolute amount by comparing this ratio to a standard curve generated from authentic standards.

Protocol: Gene Expression Analysis by qRT-PCR

Step-by-Step Methodology:

-

RNA Extraction: Harvest tissue from Arabidopsis seedlings (e.g., wild-type vs. bri1 mutant, or hormone-treated vs. control). Extract total RNA using a commercial kit or a Trizol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate primers for target genes (DET2, DWF4, CPD, CYP85A2) and a stable reference gene (e.g., ACTIN2 or UBQ10). Primers should span an exon-exon junction to prevent amplification of any residual gDNA.

-

qRT-PCR Reaction: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Thermocycling: Run the reaction on a real-time PCR machine with a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end to verify product specificity.

-

Data Analysis: Calculate the quantification cycle (Cq) values. Determine the relative expression of target genes using the ΔΔCq method, normalizing to the expression of the reference gene.

Conclusion and Future Directions

The biosynthesis of C27 brassinosteroids in Arabidopsis thaliana is a well-defined pathway that proceeds from cholesterol via a late C-6 oxidation route to produce 28-norcastasterone. This molecule serves as a key branch point, either being methylated to enter the C28-BR pool or undergoing further metabolism. The apparent inability of Arabidopsis enzymes to efficiently convert 28-norcastasterone to 28-norbrassinolide highlights important species-specific differences in steroid metabolism and suggests that 28-norcastasterone itself may have unique signaling roles. Future research should focus on identifying the enzyme responsible for the C-24 methylation of 28-norcastasterone and further characterizing the downstream metabolic fate of this important C27 brassinosteroid.

References

-

Joo, S. H., Kim, T. W., & Kim, S. K. (2012). Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana. Journal of Experimental Botany, 63(5), 1829-1840. [Link]

-

Kim, T. W., Hwang, J. Y., & Kim, Y. S. (2011). Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana. Journal of Experimental Botany, 63(5), 1829-1840. [Link]

-

Kim, T. W., Chang, S. C., Lee, J. S., Takatsuto, S., Yokota, T., & Kim, S. K. (2005). Arabidopsis CYP85A2, a Cytochrome P450, Mediates the Baeyer-Villiger Oxidation of Castasterone to Brassinolide in Brassinosteroid Biosynthesis. The Plant Cell, 17(8), 2397-2412. [Link]

-

Chung, Y., & Choe, S. (2013). The Regulation of Brassinosteroid Biosynthesis in Arabidopsis. Critical Reviews in Plant Sciences, 32(6), 417-432. [Link]

-

Noguchi, T., Fujioka, S., Choe, S., Takatsuto, S., Yoshida, S., Yuan, H., Feldmann, K. A., & Tax, F. E. (1999). Brassinosteroid-Insensitive Dwarf Mutants of Arabidopsis Accumulate Brassinosteroids. Plant Physiology, 121(3), 743-752. [Link]

-

Shimada, Y., Goda, H., & Nakamura, A. (2003). Organ-Specific Expression of Brassinosteroid-Biosynthetic Genes and Distribution of Endogenous Brassinosteroids in Arabidopsis. Plant Physiology, 131(1), 287-297. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arabidopsis CYP85A2, a Cytochrome P450, Mediates the Baeyer-Villiger Oxidation of Castasterone to Brassinolide in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Natural Occurrence of 28-Norbrassinolide

Abstract

28-Norbrassinolide, a C27 brassinosteroid, represents a significant, albeit less abundant, member of the brassinosteroid (BR) family of phytohormones. Initially synthesized as an analog of the archetypal brassinolide, its subsequent discovery in various plant taxa confirmed its status as a naturally occurring plant growth regulator. This guide provides a comprehensive technical overview of the discovery, natural distribution, and analytical characterization of 28-Norbrassinolide. We will delve into the pioneering isolation and structure elucidation techniques, explore its biosynthetic origins from cholesterol via the late C-6 oxidation pathway, and detail the advanced analytical methodologies currently employed for its sensitive detection and quantification in plant matrices. This document is designed to serve as a foundational resource, synthesizing field-proven insights with rigorous scientific data to support ongoing research into the physiological roles and potential applications of C27-brassinosteroids.

Introduction: The Context of Brassinosteroids

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal hormones that are indispensable for the normal growth and development of plants.[1][2] Since the seminal isolation of brassinolide from rape bee pollen (Brassica napus) in 1979, over 70 related compounds have been identified from natural sources.[1] These hormones regulate a wide spectrum of physiological processes, including cell elongation and division, photomorphogenesis, stress responses, and reproductive development.[3][4] BRs are structurally classified based on the carbon skeleton of their side chain, primarily into C27, C28, and C29 types. While C28 BRs, such as brassinolide and castasterone, are the most extensively studied, the C27 family, to which 28-Norbrassinolide belongs, is of significant biochemical importance.[2] 28-Norbrassinolide (2α, 3α, 22R, 23R-tetrahydroxy-B-homo-7-oxa-5α-cholestan-6-one) is a direct structural analog of brassinolide, lacking the C24-methyl group.[1][5] Its discovery and characterization have provided crucial insights into the diversity and specificity of steroid hormone biosynthesis and signaling in plants.

Discovery and Initial Identification

The journey of 28-Norbrassinolide began not in a plant extract, but in a chemistry laboratory. It was first prepared through chemical synthesis as an analog of brassinolide to investigate structure-activity relationships within this new class of plant hormones.[5] This synthetic work was critical for confirming the structure of related compounds and for providing a standard for future analytical studies.

The first definitive identification of 28-Norbrassinolide as a natural plant constituent was a landmark event, confirming that C27 brassinosteroids were an endogenous part of the plant's hormonal repertoire. Its presence, along with other BRs like brassinone and (24S)-24-ethylbrassinone, was reported in several higher plants, marking a significant expansion of the known diversity of this hormone class.

Natural Occurrence and Distribution

Following its initial discovery, 28-Norbrassinolide has been identified in a diverse range of plant species, from lower plants to higher angiosperms. Its presence, though often in minute quantities, underscores a conserved role in plant biology. The distribution is wide, suggesting that the biosynthetic pathway for C27 steroids is a fundamental feature in the plant kingdom.

| Plant Species | Plant Part(s) | Analytical Confirmation |

| Brassica campestris L. var. pekinensis (Chinese Cabbage) | Immature seeds and sheaths | GC-MS |

| Thea sinensis (Green Tea) | Leaves | GC-MS |

| Castanea crenata L. (Chestnut Tree) | Insect galls | GC-MS |

| Distylium racemosum Sieb. et Zucc. | Insect galls and leaves | GC-MS |

| Oryza sativa L. cv. Arborio J1 (Rice) | Whole plant (excluding roots) | GC-MS |

| Arabidopsis thaliana | Seedlings | GC-MS |

| Catharanthus roseus | Cultured cells | GC-MS (Metabolite Analysis) |

| Equisetum arvense | General report | Database Entry |

| Vicia faba | General report | Database Entry |

Table 1: Documented Natural Occurrence of 28-Norbrassinolide in Various Plant Species.[1][6]

Isolation and Structure Elucidation: A Methodological Overview

The vanishingly low concentrations of 28-Norbrassinolide in plant tissues necessitate a meticulous and multi-step process for its isolation and identification. The general workflow, while refined over time, follows a classical natural product chemistry approach.

Step-by-Step Isolation Protocol

-

Extraction: Plant material (typically kilograms) is homogenized and extracted with a polar solvent, such as methanol or aqueous acetone, to solubilize the polar brassinosteroids.

-

Solvent Partitioning: The crude extract is concentrated and partitioned between solvents of differing polarity (e.g., ethyl acetate and water) to remove non-polar lipids and highly polar compounds like sugars, thereby enriching the BR fraction.

-

Preliminary Chromatography: The enriched fraction is subjected to open-column chromatography on silica gel or Sephadex LH-20 to achieve initial separation based on polarity and size.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing bioactivity (traditionally assessed by the rice lamina inclination bioassay) are further purified using successive rounds of normal-phase and reverse-phase HPLC. This step is critical for resolving individual BRs from a complex mixture.

-

Final Identification: The purified compound is subjected to structural analysis.

Structure Elucidation Techniques

The definitive identification of 28-Norbrassinolide relies on powerful spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for BR analysis.[7] Due to their low volatility, BRs are chemically derivatized prior to analysis. Bismethaneboronate derivatives are commonly prepared, as they are stable and produce characteristic mass fragmentation patterns that are indicative of the hydroxyl group positions and overall steroid structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or when sufficient material can be isolated, 1H and 13C NMR spectroscopy provide the ultimate proof of structure, allowing for the complete assignment of the molecule's carbon-hydrogen framework and stereochemistry.[8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Brassinolide may control aquaporin activities in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A brassinosteroid-insensitive mutant in Arabidopsis thaliana exhibits multiple defects in growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 28-Norbrassinolide [jstage.jst.go.jp]

- 6. 28-Norbrassinolide | C27H46O6 | CID 13845880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Brassinosteroids in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata [mdpi.com]

- 9. ejournal.medistra.ac.id [ejournal.medistra.ac.id]

- 10. Isolation, structural elucidation and immunomodulatory activity of fructans from aged garlic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

The 28-Norbrassinolide Signaling Cascade and Receptor Binding: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Brassinosteroids (BRs) are a class of essential steroid hormones that govern a vast array of physiological and developmental processes in plants, from cell elongation and division to stress responses and reproduction.[1] 28-Norbrassinolide, a naturally occurring brassinosteroid, functions through a sophisticated signaling network that provides a paradigm for receptor kinase-mediated signal transduction from the cell surface to the nucleus.[2][3] This technical guide provides a comprehensive overview of the 28-Norbrassinolide signaling cascade, its receptor binding mechanics, and the key experimental methodologies employed to investigate them. We will dissect the molecular events from ligand perception at the plasma membrane by the BRI1 receptor and its co-receptor BAK1, through the cytoplasmic phosphorylation relay that inactivates the central negative regulator BIN2, to the nuclear accumulation of the BZR1/BES1 family of transcription factors that modulate gene expression. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically-grounded understanding of this critical plant signaling pathway.

Part 1: The 28-Norbrassinolide Signaling Cascade

The brassinosteroid signaling pathway is a well-characterized cascade that translates the perception of an external steroid signal into a profound change in the plant's transcriptional landscape.[2] The pathway is primarily controlled by a series of phosphorylation and dephosphorylation events.

Perception at the Cell Surface: The Receptor Complex

The signal is initiated at the plasma membrane. In the absence of a BR signal, the primary receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1) , is held in an inactive state through its interaction with a negative regulator, BRI1 KINASE INHIBITOR 1 (BKI1) .[4] BRI1 is a leucine-rich repeat receptor-like kinase (LRR-RLK) with an extracellular domain for hormone perception, a single transmembrane helix, and an intracellular serine/threonine kinase domain.[4][5]

Upon binding of 28-Norbrassinolide to the extracellular LRR domain of BRI1, a conformational change is induced.[5] This binding event destabilizes the BRI1-BKI1 interaction, leading to the release of BKI1 from the receptor.[1][4] This unmasks BRI1, allowing it to associate with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) , another LRR-RLK.[4][6] The association of BRI1 and BAK1 into a heterodimer is the critical first step in signal activation.[7] Following heterodimerization, the two kinases engage in sequential transphosphorylation, where BRI1 phosphorylates BAK1 and BAK1, in turn, phosphorylates BRI1, leading to the full activation of the receptor complex's kinase activity.[1][6][8]

The Cytoplasmic Phosphorylation Relay

The activated BRI1-BAK1 receptor complex initiates a phosphorylation cascade inside the cell. The primary substrates of the activated BRI1 kinase are members of the BR-SIGNALING KINASE (BSK) family, such as BSK1.[9][10] BRI1 phosphorylates BSK1 on a specific serine residue (Ser-230), which activates BSK1 and causes its release from the receptor complex into the cytoplasm.[9][11]

Once activated, BSK1 interacts with and activates a phosphatase known as BRI1 SUPPRESSOR 1 (BSU1) .[9][11] BSU1 is a key positive regulator of the pathway. Its function is to directly counteract the central negative regulator of BR signaling, a glycogen synthase kinase-3 (GSK3)-like kinase called BRASSINOSTEROID-INSENSITIVE 2 (BIN2) .[1][12]

In the absence of a BR signal, BIN2 is constitutively active and phosphorylates the key transcription factors BZR1 and BES1, which keeps the signaling pathway turned off.[12][13] Activated BSU1, however, dephosphorylates a specific phosphotyrosine residue (pTyr200) on BIN2, which leads to BIN2's inactivation.[11] This inactivation of BIN2 is the central event in the cytoplasmic signal relay, effectively removing the brake on the signaling pathway.[1]

Nuclear Events and Transcriptional Regulation

The ultimate targets of the BR signaling cascade are two closely related transcription factors: BRASSINAZOLE-RESISTANT 1 (BZR1) and bri1-EMS-SUPPRESSOR 1 (BES1) .[14][15] These proteins act as the master regulators of BR-responsive gene expression.[16]

When BIN2 is active (in the absence of BRs), it phosphorylates BZR1 and BES1 on multiple sites. This phosphorylation has two major consequences: it promotes the interaction of BZR1/BES1 with 14-3-3 proteins, leading to their retention in the cytoplasm, and it marks them for degradation by the proteasome.[10][17] Phosphorylation also directly inhibits their ability to bind DNA.[17]

When the BR signal leads to the inactivation of BIN2, BZR1 and BES1 are no longer phosphorylated. The unphosphorylated forms of these transcription factors, aided by the phosphatase PP2A, accumulate in the nucleus.[1][18] In their active, unphosphorylated state, BZR1 and BES1 bind to specific DNA sequences in the promoters of target genes—namely, the BR Response Element (BRRE; CGTGT/CG) and the E-box (CANNTG)—to either activate or repress the expression of thousands of genes, thereby orchestrating the plant's growth and developmental responses.[1][14]

Part 2: Molecular Basis of Receptor Binding

The high specificity and affinity of BR signaling are established by the precise molecular interactions between the hormone and its receptor complex.

Structure of the BRI1 Receptor

BRI1's extracellular region consists of 25 leucine-rich repeats (LRRs) that form a curved, solenoid structure.[5] A key feature, critical for hormone binding, is a 70-amino acid stretch known as the "island domain" (ID) located between the 21st and 22nd LRR.[19] This ID, along with the flanking LRR22, creates the primary binding site for brassinosteroids.[8]

The Ligand Binding Pocket and Mechanism

Crystallographic studies have revealed that brassinolide, a close analog of 28-norbrassinolide, binds to a hydrophobic surface groove formed between the island domain and the concave surface of the LRR solenoid.[5] The binding is governed by an "induced-fit" mechanism, where the initial interaction of the hormone stabilizes loops within the receptor structure, creating a more pronounced and sterically complementary pocket for the steroid to settle into.[5] This precise fit, mediated by numerous hydrophobic residues, is the basis for the receptor's ability to recognize active brassinosteroids.[5]

The Essential Role of the BAK1 Co-receptor

While BRI1 is the primary binding partner, BAK1 is not merely a passive activator. In the active BRI1-BAK1-ligand complex, both receptor proteins make direct contact with the hormone molecule.[4] This shared binding responsibility makes the pair a true co-receptor system.[6] The involvement of BAK1 is essential for initiating the downstream signal; its recruitment and subsequent transphosphorylation with BRI1 are indispensable for activating the intracellular kinase domains.[6][7] Genetic studies confirm that without functional BAK1, BR signaling is severely impaired.[20]

Part 3: Key Experimental Methodologies

Validating the components and mechanisms of the 28-Norbrassinolide signaling pathway requires a suite of robust biochemical and genetic techniques. The following protocols represent foundational experiments in the field.

Characterizing Receptor-Ligand Binding: Competitive Radioligand Binding Assay

This assay is the gold standard for quantifying the binding affinity (Kd) of a ligand for its receptor. It relies on the competition between a labeled (e.g., radioactive) ligand and an unlabeled ligand (the "competitor") for a limited number of receptor sites.

Experimental Workflow

Step-by-Step Protocol:

-

Protein Preparation: Express and purify the extracellular domain of BRI1 (BRI1-LRR) with a purification tag (e.g., 6x-His). Quantify the protein concentration accurately.

-

Reaction Setup: In a series of microcentrifuge tubes, set up reactions containing a fixed amount of purified BRI1-LRR protein and a constant, low concentration of a radiolabeled brassinosteroid, such as [3H]-Brassinolide ([3H]-BL).[5]

-

Competition: To these tubes, add increasing concentrations of unlabeled 28-Norbrassinolide (from 0 to a high concentration, e.g., 100 µM). Include a control with no competitor (for total binding) and a control with a vast excess of unlabeled ligand (for non-specific binding).

-

Incubation: Incubate the reactions at 4°C for a sufficient time (e.g., 1-2 hours) to reach binding equilibrium.

-

Separation: Capture the His-tagged BRI1-LRR (and any bound ligand) using nickel-charged agarose beads.[5] Pellet the beads by centrifugation.

-

Washing: Carefully wash the beads with a cold binding buffer to remove unbound radioligand.

-

Quantification: Resuspend the beads in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration. The resulting sigmoidal curve can be used to determine the IC50 value (the concentration of unlabeled ligand that displaces 50% of the radioligand). The dissociation constant (Kd) can then be calculated from the IC50.

Data Presentation:

| Competitor [28-Norbrassinolide] (nM) | Bound [3H]-BL (CPM) | % Specific Binding |

| 0 | 15,000 | 100% |

| 1 | 13,500 | 90% |

| 10 | 9,000 | 60% |

| 100 | 3,000 | 20% |

| 1000 | 1,500 | 10% |

| 10000 | 500 | 0% |

Analyzing Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins interact in vivo. This protocol describes how to test the ligand-induced interaction between BRI1 and BAK1.[21][22]

Experimental Workflow

Sources

- 1. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brassinosteroid signal transduction from receptor kinases to transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 28-Norbrassinolide | C27H46O6 | CID 13845880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Brassinosteroid insensitive-1 - Wikipedia [en.wikipedia.org]

- 5. Structural insight into brassinosteroid perception by BRI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAK1 directly regulates brassinosteroid perception and BRI1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Binding of brassinosteroids to the extracellular domain of plant receptor kinase BRI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Brassinosteroid-Signaling Kinases (BSKs) mediate signal transduction from the receptor kinase BRI1 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brassinosteroid signal transduction from cell surface receptor kinases to nuclear transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability [frontiersin.org]

- 14. The brassinosteroid-regulated transcription factors BZR1/BES1 function as a coordinator in multisignal-regulated plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proteomics shed light on the brassinosteroid signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Constitutive activation of brassinosteroid signaling in the Arabidopsis elongated-D/bak1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of Brassinosteroid Signaling Complexes by Coimmunoprecipitation and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. The brassinosteroid insensitive1-like3 signalosome complex regulates Arabidopsis root development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 28-Norbrassinolide: Physicochemical Properties and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 28-Norbrassinolide, a significant member of the brassinosteroid family of plant hormones. This document delves into its core physicochemical properties, elucidates its intricate chemical structure, and provides insights into its biological significance and the methodologies for its study.

Molecular Identity and Physicochemical Characteristics

28-Norbrassinolide, with the systematic IUPAC name (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one, is a naturally occurring brassinosteroid found in various plant species, including Equisetum arvense (field horsetail) and Vicia faba (fava bean)[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₆O₆ | [2] |

| Molecular Weight | 466.6 g/mol | [2] |

| CAS Number | 77736-43-7 | [2] |

| Melting Point | 238–239 °C or 252–254 °C | [3] |

| Appearance | White crystals | [4] |

Note on Melting Point: Discrepancies in the reported melting point exist in the literature, which may be attributable to variations in crystal purity or analytical methodology. Researchers should consider this variability when characterizing synthesized or isolated samples.

Solubility Profile

Precise quantitative solubility data for 28-Norbrassinolide in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on the polyhydroxylated steroid structure, it is anticipated to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, with limited solubility in water and nonpolar organic solvents. Experimental determination of solubility is recommended for specific applications.

Elucidation of the Chemical Structure

The chemical structure of 28-Norbrassinolide is characterized by a steroidal backbone with a seven-membered B-ring lactone, a structural feature common to many bioactive brassinosteroids. The side chain at C-17 contains multiple chiral centers and vicinal diols, which are crucial for its biological activity.

Stereochemistry

The specific stereochemistry of 28-Norbrassinolide is critical for its biological function. The molecule possesses a complex array of stereocenters, with the IUPAC name precisely defining their spatial arrangement. Any alteration in the stereochemistry at these centers can significantly impact the molecule's ability to bind to its receptor and elicit a biological response.

Key Functional Groups

The bioactivity of 28-Norbrassinolide is dictated by its key functional groups:

-

Vicinal Diols: The hydroxyl groups on the A-ring and the side chain are essential for receptor binding and biological activity.

-

Lactone Ring: The seven-membered lactone in the B-ring is a hallmark of brassinolide-type steroids and is a major determinant of their hormonal activity.

-

Steroid Nucleus: The rigid tetracyclic core provides the structural framework for the spatial presentation of the functional groups.

Spectroscopic Characterization

The definitive identification and characterization of 28-Norbrassinolide rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete ¹³C NMR spectrum would further confirm the carbon framework of the molecule, with each unique carbon atom giving a distinct signal.

Infrared (IR) Spectroscopy

The IR spectrum of 28-Norbrassinolide is expected to show characteristic absorption bands corresponding to its functional groups:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the steroid nucleus and side chain.

-

C=O Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the lactone carbonyl group.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region from the C-O bonds of the hydroxyl and lactone groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 28-Norbrassinolide. The molecular ion peak [M]⁺ would be expected at m/z 466.6. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and characteristic cleavages of the steroid rings and the side chain, providing further structural confirmation.

Synthesis and Purification

Due to its low natural abundance, chemical synthesis is the primary source of 28-Norbrassinolide for research purposes.

Synthetic Strategy

An improved synthetic route has been developed starting from the readily available plant sterol, stigmasterol[3][5]. This multi-step synthesis achieves an overall yield of 16%[3][5]. Key transformations in this pathway include:

-

Normant Reaction: This reaction is utilized for the construction of the side-chain carbon skeleton.

-

Claisen Rearrangement: This pericyclic reaction is another crucial step in elaborating the side chain with the correct stereochemistry.

-

Baeyer-Villiger Oxidation: This reaction is employed to introduce the characteristic seven-membered lactone in the B-ring.

The general workflow for the synthesis of 28-Norbrassinolide from a steroidal aldehyde precursor is depicted below.

Caption: Generalized synthetic workflow for 28-Norbrassinolide.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized 28-Norbrassinolide is critical to remove impurities and byproducts. Reversed-phase HPLC is a highly effective method for this purpose.

Step-by-Step HPLC Purification Protocol:

-

Column Selection: A C18 reversed-phase column is suitable for the separation of brassinosteroids.

-

Mobile Phase Preparation: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically used. The mobile phase should be filtered and degassed prior to use.

-

Sample Preparation: Dissolve the crude synthetic product in a small volume of the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Gradient Elution:

-

Start with a higher percentage of the aqueous phase (e.g., 60-70% water).

-

Gradually increase the percentage of the organic solvent over a defined period (e.g., to 100% acetonitrile over 30-40 minutes). This gradient allows for the separation of compounds with different polarities.

-

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 205-215 nm, where the lactone chromophore absorbs.

-

Fraction Collection: Collect the fractions corresponding to the peak of 28-Norbrassinolide.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified 28-Norbrassinolide.

Biological Activity and Signaling Pathway

28-Norbrassinolide, like other brassinosteroids, plays a crucial role in plant growth and development by regulating cell elongation, division, and differentiation[6]. Its mechanism of action involves a complex signal transduction pathway initiated at the cell surface.

The Brassinosteroid Signaling Cascade

The canonical brassinosteroid signaling pathway involves a series of protein phosphorylation and dephosphorylation events:

-

Receptor Binding: Brassinosteroids, including 28-Norbrassinolide, bind to the extracellular domain of the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1) located on the plasma membrane[7][8].

-

Receptor Complex Formation: This binding induces the heterodimerization of BRI1 with its co-receptor, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1)[7][8].

-

Trans-phosphorylation Cascade: The formation of the BRI1-BAK1 complex initiates a series of trans-phosphorylation events, leading to the activation of downstream signaling components.

-

Inactivation of BIN2: The activated receptor complex ultimately leads to the inactivation of the GSK3-like kinase, BIN2 (BRASSINOSTEROID-INSENSITIVE 2), which is a negative regulator of the pathway.

-

Activation of Transcription Factors: In the absence of brassinosteroids, BIN2 phosphorylates and inactivates the transcription factors BZR1 and BES1. Upon brassinosteroid perception and subsequent BIN2 inactivation, BZR1 and BES1 are dephosphorylated and activated.

-

Gene Expression: Activated BZR1 and BES1 translocate to the nucleus and regulate the expression of numerous target genes involved in plant growth and development.

Caption: Simplified diagram of the brassinosteroid signaling pathway.

Conclusion

28-Norbrassinolide is a structurally complex and biologically significant natural product. A thorough understanding of its physicochemical properties and chemical structure is paramount for researchers in the fields of plant biology, synthetic chemistry, and drug development. The methodologies outlined in this guide for its characterization, synthesis, and purification provide a solid foundation for further investigation into its biological functions and potential applications. As research in the field of brassinosteroids continues to evolve, a detailed molecular-level understanding of compounds like 28-Norbrassinolide will undoubtedly pave the way for new discoveries and innovations.

References

-

ResearchGate. (n.d.). An overview of the BR signaling pathway. (A) Schematic of the BRI1... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). An overview of the BR signaling pathway. (A) Schematic of the BRI1... Retrieved January 14, 2026, from [Link]

-

Taylor & Francis Online. (2010, August 9). Improved Synthesis of 28-Norbrassinolide. Synthetic Communications, 40(18). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). BR-signaling pathways in rice and Arabidopsis. The left panel shows the... Retrieved January 14, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Improved Synthesis of 28-Norbrassinolide. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 28-Norbrassinolide | Request PDF. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN112851744A - Synthesis method of 28-high brassinolide.

-

PubChem. (n.d.). 28-Norbrassinolide. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 28-Norbrassinolide. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and... Retrieved January 14, 2026, from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 28-Norbrassinolide | C27H46O6 | CID 13845880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 3D-FN26403 - 28-nor-brassinolide | 77736-43-7 | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 28-Norbrassinolide: Unraveling its Role in Plant Growth, Development, and Stress Mitigation

Abstract

Brassinosteroids (BRs) are a class of essential polyhydroxylated steroidal phytohormones that orchestrate a wide array of physiological and developmental processes in plants. Among the more than 70 identified BRs, 28-Norbrassinolide, a C27 brassinosteroid, has emerged as a molecule of significant interest due to its potent biological activity. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological functions, and analytical methodologies associated with 28-Norbrassinolide. We will dissect its signal perception and transduction pathway, from membrane-bound receptors to nuclear gene regulation, detail its multifaceted roles in promoting growth and enhancing stress tolerance, and present validated protocols for its study. This document is intended for researchers and scientists in plant biology, agriculture, and drug development, offering a comprehensive synthesis of current knowledge and practical insights into this pivotal plant hormone.

Introduction to Brassinosteroids and 28-Norbrassinolide

First discovered through the growth-promoting effects of rapeseed (Brassica napus) pollen extracts, brassinosteroids are now recognized as the sixth class of plant hormones.[1][2] They are indispensable for plant life, regulating processes from cell elongation and division to reproductive development and responses to environmental challenges.[2][3][4] Structurally similar to animal steroid hormones, their signaling mechanism is distinctly plant-specific, initiated at the cell surface rather than by nuclear receptors.[5]

Brassinosteroids are classified based on their carbon skeleton, typically as C27, C28, or C29 steroids.[6] 28-Norbrassinolide is a naturally occurring C27 BR, biosynthesized from the sterol precursor cholesterol.[7][8] Its activity is often comparable to the most active C28 BR, brassinolide, making it a crucial component of the plant's endogenous hormonal network.[9] Understanding its specific role is vital for a complete picture of brassinosteroid homeostasis and function.

The Molecular Machinery: Perception and Signaling

The biological effects of 28-Norbrassinolide are mediated by a sophisticated and well-characterized signal transduction pathway that relays the hormonal signal from the cell exterior to the nucleus, culminating in a large-scale transcriptional reprogramming.

Perception at the Cell Surface

The BR signal is perceived at the plasma membrane by a receptor complex. The primary receptor is BRASSINOSTEROID INSENSITIVE 1 (BRI1) , a leucine-rich repeat receptor-like kinase (LRR-RLK) that features an extracellular domain for binding the hormone.[2][3][4] Upon binding of 28-Norbrassinolide, BRI1 undergoes a conformational change that facilitates its hetero-dimerization with a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) , another LRR-RLK.[3][5][10][11][12] This ligand-induced association is the critical first step in activating the downstream signaling cascade.[3][11]

The Cytoplasmic Phosphorylation Cascade

The formation of the activated BRI1-BAK1 receptor complex initiates a series of phosphorylation events.

-

Receptor Activation: BRI1 and BAK1 mutually transphosphorylate each other on kinase domain residues, which enhances the receptor complex's signaling capacity.[10][11][12]

-

Inhibition of the Negative Regulator: In the absence of BRs, a glycogen synthase kinase 3-like kinase named BRASSINOSTEROID INSENSITIVE 2 (BIN2) actively suppresses the signaling pathway.[5][13] BIN2 phosphorylates and marks the key transcription factors of the pathway for degradation.[5][14]

-

Signal Relay: The activated BRI1-BAK1 complex phosphorylates cytoplasmic kinases such as BR-SIGNALING KINASE 1 (BSK1).[11] This leads, through a series of steps that are still being fully elucidated, to the inhibition of BIN2's kinase activity.[13] A key phosphatase, BRI1 SUPPRESSOR 1 (BSU1) , is activated and directly dephosphorylates and inactivates BIN2, further relieving its suppression of the pathway.[5][13]

Nuclear Events: The BZR1 and BES1 Master Switches

The culmination of the cytoplasmic cascade is the activation of two homologous transcription factors: BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) .[4][15][16]

-

In the inactive state (no BR signal), BZR1 and BES1 are phosphorylated by BIN2, which promotes their binding to 14-3-3 proteins in the cytoplasm and targets them for degradation.[5][17]

-

When the BR signal is present and BIN2 is inhibited, BZR1 and BES1 are dephosphorylated by phosphatases like Protein Phosphatase 2A (PP2A).[17]

-

This dephosphorylation is the critical activation switch, causing the unphosphorylated BZR1 and BES1 to accumulate in the nucleus.[5][18] There, they bind to specific DNA sequences (BR-Response Elements or E-boxes) in the promoters of target genes, activating or repressing the expression of hundreds to thousands of genes that execute the plant's response to the hormone.[5][18]

Caption: The 28-Norbrassinolide signaling cascade from receptor binding to gene regulation.

Physiological Roles in Plant Systems

The intricate signaling network translates the 28-Norbrassinolide signal into a diverse set of physiological outcomes crucial for the plant life cycle.

Promotion of Growth and Development

-

Cell Elongation and Division: The most prominent effect of BRs is the promotion of cell expansion, particularly in stems and roots, which contributes significantly to overall plant stature.[2][3][19]

-

Root System Architecture: The effect of BRs on root growth is dose-dependent; low concentrations can promote root elongation, while high concentrations are often inhibitory.[20] BR signaling, mediated by BZR1 and BES1, is essential for modulating root architecture in response to nutrient availability, such as nitrogen levels.[14][21]

-

Vascular Differentiation: BRs play a key role in the differentiation of vascular tissues, particularly the formation of xylem, which is essential for water and nutrient transport.[4][5]

-

Reproductive Development: BRs influence pollen tube growth, fertilization, and seed development, thereby impacting fruit set and overall yield.[4][19]

Modulation of Stress Responses

A critical function of 28-Norbrassinolide and other BRs is their ability to enhance plant tolerance to a wide range of environmental stresses.

-

Abiotic Stress: Application of BRs has been shown to confer tolerance to salinity, drought, extreme temperatures, and heavy metal toxicity.[2][4] This protective role is often achieved by modulating the plant's antioxidant systems, including enzymes like superoxide dismutase and catalase, which scavenge harmful reactive oxygen species (ROS) generated during stress.[22][23][24] For example, treatment with 28-homobrassinolide improved tolerance to lead and salt stress in various plant species.[24][25][26]

-

Biotic Stress: BRs also play a role in plant defense against pathogens, interacting with other defense-related hormone pathways to fine-tune the immune response.[4]

| Physiological Process | Effect of Brassinosteroids (including 28-Norbrassinolide) | Key Mechanisms | Plant Species Studied |

| Cell Elongation | Strong promotion | Regulation of cell wall modifying enzyme genes | Arabidopsis, Rice, Bean |

| Root Growth | Dose-dependent (promotion at low, inhibition at high concentrations) | BZR1/BES1-mediated gene expression | Arabidopsis, Rice |

| Vascular Development | Promotes xylem differentiation | Control of genes involved in cell wall biosynthesis | Arabidopsis, Zinnia |

| Salinity Stress | Enhanced tolerance | ROS scavenging, ion homeostasis, proline accumulation | Cowpea, Brassica juncea |

| Drought Stress | Enhanced tolerance | Stomatal regulation, activation of defense mechanisms | Arabidopsis, various crops |

| Heavy Metal Stress | Increased tolerance, reduced toxicity | Modulation of antioxidant enzymes, enhanced protein content | Radish, Brassica rapa |

| Temperature Stress | Increased tolerance to heat and cold | Regulation of photosynthetic efficiency, antioxidant systems | Tomato, Brassica juncea |

Methodologies for the Study of 28-Norbrassinolide

Investigating the function of 28-Norbrassinolide requires robust and sensitive methodologies to assess its biological activity and quantify its endogenous levels.

Experimental Protocol: The Rice Lamina Inclination Bioassay

This classic bioassay is a highly specific and sensitive method for determining the biological activity of brassinosteroids.

-

Causality and Rationale: The angle of inclination between the leaf lamina and the sheath in rice seedlings is uniquely and dramatically increased by BRs. This response is highly specific, as other phytohormones like auxin show similar activity only at concentrations several orders ofmagnitude higher.[27] This makes the assay a reliable proxy for BR bioactivity.

-

Step-by-Step Methodology:

-

Seed Sterilization and Germination: Sterilize rice seeds (e.g., cv. Nihonbare) with 70% ethanol followed by a sodium hypochlorite solution. Rinse thoroughly with sterile water and germinate on moist filter paper in the dark for 2-3 days.

-

Seedling Growth: Plant the germinated seeds in a vessel containing 1% agar and grow under continuous light for 5-7 days until the second leaf emerges.

-

Preparation of Explants: Excise the second leaf lamina, including the lamina joint and a 2-3 mm portion of the sheath.

-

Incubation: Float the explants in a solution containing the test compound (e.g., 28-Norbrassinolide at various concentrations from 0.0005 to 0.05 µg/mL) and a buffer (e.g., 2.5 mM MES, pH 6.5). Use a solution without the test compound as a negative control.

-

Assay Conditions: Incubate the explants in the dark at 30°C for 48-72 hours.

-

Measurement: Measure the angle between the lamina and the sheath. A larger angle indicates higher BR activity.

-

Experimental Protocol: Quantification by LC-MS/MS

Accurate quantification of endogenous 28-Norbrassinolide in plant tissues is essential for understanding its physiological roles. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

-

Causality and Rationale: Plant tissues contain extremely low concentrations of BRs (ng/g fresh weight range).[1] LC-MS/MS provides the necessary sensitivity and selectivity to detect and quantify these trace amounts. Derivatization is often employed to improve ionization efficiency and thus sensitivity. The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation, ensuring accurate quantification.

-

Generalized Workflow:

Caption: Workflow for the quantification of 28-Norbrassinolide in plant tissues.

-

Step-by-Step Methodology Outline:

-

Sample Preparation: Flash-freeze approximately 1 g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a solvent like 95% aqueous methanol.[28] Add a known amount of a stable isotope-labeled internal standard (e.g., D3-28-Norbrassinolide) to the extract.

-

Purification: Centrifuge the extract and pass the supernatant through a series of solid-phase extraction (SPE) cartridges (e.g., MAX and MCX) to remove interfering compounds and enrich for BRs.[28]

-

Derivatization: Evaporate the purified fraction to dryness. Re-dissolve and react with a derivatizing agent to enhance detection sensitivity in the mass spectrometer.

-

LC-MS/MS Analysis: Inject the derivatized sample into a UPLC system coupled to a triple quadrupole mass spectrometer.[28] Use Multiple Reaction Monitoring (MRM) mode for highly selective detection of the target analyte and the internal standard.

-

Quantification: Calculate the concentration of endogenous 28-Norbrassinolide by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion and Future Perspectives

28-Norbrassinolide is a potent plant hormone that plays a central role in regulating plant growth, development, and adaptation to environmental stress. Its action is mediated by a well-defined cell-surface receptor and a phosphorylation cascade that ultimately controls the activity of the BZR1/BES1 family of transcription factors. The ability of 28-Norbrassinolide to confer tolerance to a multitude of abiotic stresses highlights its significant potential for agricultural applications. Future research will likely focus on further dissecting the crosstalk between BR signaling and other hormonal pathways, identifying novel downstream targets of BZR1/BES1, and leveraging this knowledge to develop crops with enhanced yield and superior resilience to the challenges of a changing climate. The continued development of highly sensitive analytical methods will be paramount in advancing our understanding of the precise spatiotemporal dynamics of this vital hormone.

References

-

Sterna, M., et al. (2015). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. Steroids. [Link]

-

Nam, K. H., & Li, J. (2002). BRI1/BAK1, a receptor kinase pair mediating brassinosteroid signaling. Cell. [Link]

-

Belkhadir, Y., & Chory, J. (2006). Brassinosteroid Perception and Signaling: Heterodimerization and Phosphorylation of Receptor-Like Kinases BRI1 and BAK1. The Plant Cell. [Link]

-

Chai, Y., et al. (2021). The brassinosteroid-regulated transcription factors BZR1/BES1 function as a coordinator in multisignal-regulated plant growth. Journal of Experimental Botany. [Link]

-

Erig, A. C., & Schaller, A. (2024). Brassinosteroid Synthesis and Perception Differently Regulate Phytohormone Networks in Arabidopsis thaliana. International Journal of Molecular Sciences. [Link]

-

Hohmann, U., et al. (2011). Latest News on Arabidopsis Brassinosteroid Perception and Signaling. Frontiers in Plant Science. [Link]

-

Jaillais, Y., & Vert, G. (2012). Brassinosteroid signal perception and transduction mechanism. ResearchGate. [Link]

-

Vert, G., & Chory, J. (2003). Brassinosteroid signal transduction: clarifying the pathway from ligand perception to gene expression. Trends in Cell Biology. [Link]

-

Li, Q., & Dehesh, K. (2024). Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response. International Journal of Molecular Sciences. [Link]

-

Takatsuto, S., et al. (1981). Synthesis of 28-Norbrassinolide. Chemical and Pharmaceutical Bulletin. [Link]

-

Wang, Z. Y., & He, J. X. (2004). The brassinosteroid signal transduction pathway. Chinese Science Bulletin. [Link]

-

Nam, K. H., & Li, J. (2002). BRI1/BAK1, a Receptor Kinase Pair Mediating Brassinosteroid Signaling. CORE. [Link]

-

Karve, R., et al. (2019). Specifying the role of BAK1-interacting receptor-like kinase 3 in brassinosteroid signaling. Journal of Integrative Plant Biology. [Link]

-

Li, Q., & Dehesh, K. (2024). Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response. International Journal of Molecular Sciences. [Link]

-

Al-Mamun, M., et al. (2023). BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability. bioRxiv. [Link]

-

Al-Mamun, M., et al. (2023). BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability. Western Sydney University Research Repository. [Link]

-

Wada, K., et al. (1981). Bioassay for Brassinosteroids. Agricultural and Biological Chemistry. [Link]

-

Swaczynová, J., et al. (2023). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. International Journal of Molecular Sciences. [Link]

-

Warmerdam, S. (2019). Brassinosteroid signaling and BRI1 dynamics went underground. ResearchGate. [Link]

-

Zhabinskii, V. N., et al. (2009). Improved Synthesis of 28-Norbrassinolide. ResearchGate. [Link]

-

Kim, T. W., et al. (2011). Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana. Journal of Experimental Botany. [Link]

-

Chung, Y., & Choe, S. (2013). Illustration of networked pathways for brassinosteroid biosynthesis. ResearchGate. [Link]

-

Zhabinskii, V. N., et al. (2010). Improved Synthesis of 28-Norbrassinolide. Taylor & Francis Online. [Link]

-

Caño-Delgado, A., et al. (2006). Binding Assays for Brassinosteroid Receptors. Springer Nature Experiments. [Link]

-

Sharma, I., et al. (2016). 28-Homobrassinolide Alters Protein Content and Activities of Glutathione-S-Transferase and Polyphenol Oxidase in Raphanus Sativus L. Plants Under Heavy Metal Stress. Journal of Clinical and Diagnostic Research. [Link]

-

Nolan, T. M., et al. (2020). Brassinosteroids: Multidimensional Regulators of Plant Growth, Development, and Stress Responses. The Plant Cell. [Link]

-

Wang, H., et al. (2023). Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis. International Journal of Molecular Sciences. [Link]

-

Anwar, A., et al. (2018). 28-homobrassinolide regulates antioxidant enzyme activities and gene expression in response to salt- and temperature-induced oxidative stress in Brassica juncea. Scientific Reports. [Link]

-

Xin, P., et al. (2013). An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis. Plant Physiology. [Link]

-

Czerpak, R., et al. (2020). Brassinolide Enhances the Level of Brassinosteroids, Protein, Pigments, and Monosaccharides in Wolffia arrhiza Treated with Brassinazole. Molecules. [Link]

-

Yokota, T., et al. (2001). [26, 28-2H6]Brassinolide Are Differently Demethylated by Loss of C-26 and C-28, Respectively, in Marchantia polymorpha. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Hussain, A., et al. (2023). 28-Homobrassinolide Primed Seed Improved Lead Stress Tolerance in Brassica rapa L. through Modulation of Physio-Biochemical Attributes and Nutrient Uptake. Plants. [Link]

-

Unspecified Source. (n.d.). Brassinolide. Cytokinin,6-ba,Plant Growth Hormones. [Link]

-

Fariduddin, Q., et al. (2009). Effect of 28-homobrassinolide on salinity-induced changes in Brassica juncea. KASETSTART JOURNAL, NATURAL SCIENCE. [Link]

-

Sharma, A., et al. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. Plants. [Link]

-

Zhabinskii, V. N., et al. (2010). Improved Synthesis of 28-Norbrassinolide. Taylor & Francis Online. [Link]

-

Trapp, M. A., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. [Link]

-

Bajguz, A., & Hayat, S. (2020). Brassinolides signaling pathway: tandem response to plant hormones and regulation under various abiotic stresses. ResearchGate. [Link]

-

Hayat, S., et al. (2012). Brassinolide alleviates salt stress and increases antioxidant activity of cowpea plants (Vigna sinensis). Indian Journal of Agricultural Sciences. [Link]

-

Hussain, A., et al. (2023). 28-Homobrassinolide Primed Seed Improved Lead Stress Tolerance in Brassica rapa L. through Modulation of Physio-Biochemical Attributes and Nutrient Uptake. Plants. [Link]

Sources

- 1. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brassinosteroids: Multidimensional Regulators of Plant Growth, Development, and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brassinosteroid Perception and Signaling: Heterodimerization and Phosphorylation of Receptor-Like Kinases BRI1 and BAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. BRI1/BAK1, a receptor kinase pair mediating brassinosteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Latest News on Arabidopsis Brassinosteroid Perception and Signaling [frontiersin.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The brassinosteroid-regulated transcription factors BZR1/BES1 function as a coordinator in multisignal-regulated plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of the Transcription Factors BES1/BZR1 in Plant Growth and Stress Response | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Brassinolide [agriplantgrowth.com]

- 20. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 22. Brassinolide alleviates salt stress and increases antioxidant activity of cowpea plants (Vigna sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 28-Homobrassinolide Alters Protein Content and Activities of Glutathione-S-Transferase and Polyphenol Oxidase in Raphanus Sativus L. Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 28-homobrassinolide regulates antioxidant enzyme activities and gene expression in response to salt- and temperature-induced oxidative stress in Brassica juncea - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 28-Homobrassinolide Primed Seed Improved Lead Stress Tolerance in Brassica rapa L. through Modulation of Physio-Biochemical Attributes and Nutrient Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. jstage.jst.go.jp [jstage.jst.go.jp]

- 28. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

28-Norbrassinolide: A Comprehensive Technical Guide to the Core C27 Brassinosteroid

An In-depth Technical Guide for Researchers

Abstract

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones essential for a vast array of physiological processes in plants, from cell elongation and division to stress responses and reproductive development.[1][2] While the C28 brassinosteroid, brassinolide, is often considered the most biologically active, the endogenous roles and biosynthetic pathways of other structural variants are critical to understanding the complete scope of BR homeostasis. This guide provides an in-depth technical examination of 28-norbrassinolide, a key member of the C27 class of brassinosteroids. Derived from the C27 sterol cholesterol, 28-norbrassinolide and its precursors represent a fundamental branch of the brassinosteroid biosynthetic network.[3][4][5] We will explore its unique biosynthetic pathway, mechanism of action, physiological significance, and the detailed methodologies required for its extraction, quantification, and bioactivity assessment. This document is intended for researchers, scientists, and drug development professionals in the plant science and agrochemical fields, offering both foundational knowledge and practical, field-proven protocols.

The Brassinosteroid Family: A Structural Overview

First isolated from the pollen of Brassica napus, brassinosteroids now number over 70 known compounds, all sharing a common 5α-cholestane skeleton.[1][6] Their structural diversity arises from the type and orientation of oxygenated functional groups on the A and B rings and, most notably, the alkyl substitution pattern at the C-24 position of the side chain. This latter feature forms the basis of their classification into three main groups:

-

C27 Brassinosteroids: Lacking any alkyl substituent at C-24 (e.g., 28-norbrassinolide).

-

C28 Brassinosteroids: Containing a methyl or methylene group at C-24 (e.g., brassinolide, castasterone).

-

C29 Brassinosteroids: Featuring an ethyl or ethylidene group at C-24 (e.g., 28-homobrassinolide).[1][3]

28-Norbrassinolide (Chemical Formula: C27H46O6) is a naturally occurring C27 brassinosteroid that has been identified in a variety of plant species, including Chinese cabbage (Brassica campestris), green tea (Thea sinensis), and rice (Oryza sativa).[7][8][9] While sometimes considered a "minor" brassinosteroid, its biosynthetic pathway is a crucial component of the overall BR network, even serving as a potential source for C28 brassinosteroids in some contexts.[10][11]

Biosynthesis of 28-Norbrassinolide: The Cholesterol-Dependent Pathway

Unlike the more extensively studied C28 pathway that originates from campesterol, the C27 brassinosteroid pathway begins with cholesterol.[3][4][5] Metabolic studies in Arabidopsis thaliana have revealed that 28-norbrassinolide is synthesized primarily via the "late C-6 oxidation" pathway.[10][11] This signifies that oxidation at the C-6 position of the B-ring is one of the final steps in the sequence.

The key enzymatic steps are catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and reductases, many of which are shared with the C28 and C29 pathways, highlighting the interconnected nature of BR biosynthesis.[10][12]

Key Steps in the Late C-6 Oxidation Pathway:

-

Cholesterol to Cholestanol: The pathway is initiated by the conversion of cholesterol to cholestanol. This reaction is catalyzed by the 5α-reductase enzyme encoded by the DET2 gene.[3]

-

Side-Chain Hydroxylation: A series of hydroxylation events occur on the side chain. The C-22 position is hydroxylated by the enzyme DWF4 (a CYP90B protein), followed by C-23 hydroxylation to form the characteristic diol structure.[10][12]

-

A-Ring Modifications: The A-ring undergoes hydroxylation at the C-2α position.

-

C-6 Oxidation: In a critical, late-stage step, the C-6 position of the B-ring is oxidized to form a ketone. This reaction, converting 6-deoxo-28-norcastasterone to 28-norcastasterone, is catalyzed by CYP85A family enzymes.[7][10]

-

Lactone Formation: The final step involves a Baeyer-Villiger oxidation, where the 6-keto group of 28-norcastasterone is converted into a seven-membered lactone ring, yielding the final product, 28-norbrassinolide.[12]

Diagram 1: Biosynthetic Pathway of 28-Norbrassinolide

Caption: Late C-6 oxidation pathway for 28-norbrassinolide biosynthesis.

A fascinating aspect of this pathway is its direct link to C28-BR synthesis. Cell-free enzyme extracts have demonstrated that 28-norcastasterone can be C-24 methylated to produce castasterone, a potent C28-BR.[10][11][13] This suggests that the C27 pathway is not isolated but serves as an alternative route to generate biologically active C28-BRs, ensuring hormonal homeostasis.[4]

Mechanism of Action: Signal Perception and Transduction

Like all brassinosteroids, 28-norbrassinolide initiates its biological effects by binding to a cell-surface receptor complex. The primary receptor is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK).[14][15][16]

Causality of Signal Activation:

-

Hormone Perception: 28-Norbrassinolide binds to a specific groove in the extracellular domain of BRI1. This binding event induces a conformational change in the receptor.

-

Co-Receptor Association: The hormone-bound BRI1 then associates with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to a series of trans-phosphorylation events between the two receptor kinases, fully activating the complex.

-

Initiation of Cytoplasmic Cascade: The activated receptor complex phosphorylates and activates downstream signaling components, initiating a phosphorylation cascade inside the cell.

-

Inhibition of BIN2: A key step in this cascade is the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), a glycogen synthase kinase 3-like kinase. In the absence of BRs, BIN2 is active and phosphorylates key transcription factors, marking them for degradation.

-

Activation of Transcription Factors: With BIN2 inhibited, the transcription factors BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) accumulate in the nucleus in their dephosphorylated, active forms.

-

Gene Expression: Active BZR1 and BES1 bind to specific DNA sequences (BR-response elements) in the promoters of target genes, modulating their expression to bring about the physiological responses associated with brassinosteroids, such as cell growth and division.[2]

Diagram 2: Brassinosteroid Signaling Pathway

Caption: Simplified signaling cascade initiated by 28-norbrassinolide.

Methodologies for Research and Analysis

The study of 28-norbrassinolide requires robust protocols for its extraction from complex plant matrices, sensitive quantification, and accurate assessment of its biological activity.

Extraction and Purification Workflow

The low endogenous concentrations of brassinosteroids (often in the ng/g fresh weight range) necessitate an efficient extraction and purification strategy.[6]